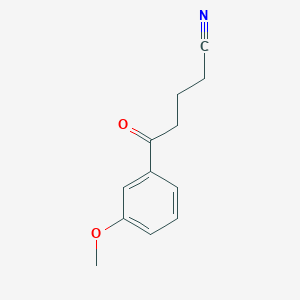

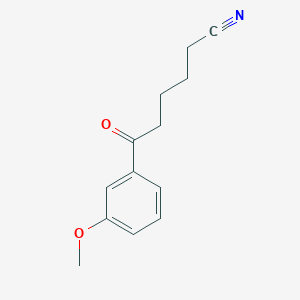

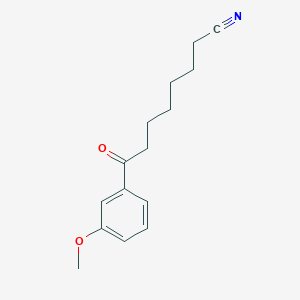

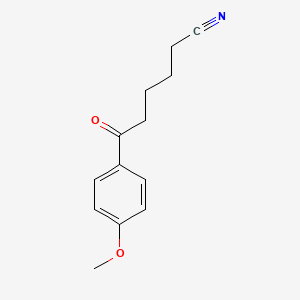

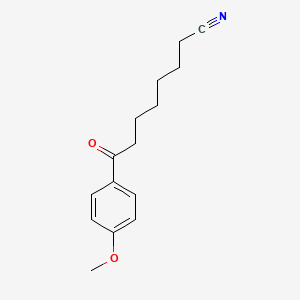

6-(3,4-Dimethylphenyl)-6-oxohexanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound is a carboxylic acid with a long carbon chain and a dimethylphenyl group attached. Carboxylic acids are organic compounds that contain a carboxyl group (-COOH). The presence of this functional group imparts certain chemical properties to the compound, such as the ability to participate in reactions like esterification and amide formation .

Chemical Reactions Analysis

Carboxylic acids can participate in a variety of chemical reactions. They can react with amines to form amides, with alcohols to form esters, and can be reduced to form alcohols. The presence of the dimethylphenyl group could also influence the compound’s reactivity .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like “6-(3,4-Dimethylphenyl)-6-oxohexanoic acid” would depend on its specific structure. Carboxylic acids generally have higher boiling points than similar-sized hydrocarbons due to their ability to form hydrogen bonds .科学的研究の応用

Photoremovable Protecting Group in Organic Synthesis and Biochemistry

6-(3,4-Dimethylphenyl)-6-oxohexanoic acid and related compounds have been studied for their potential as photoremovable protecting groups in organic synthesis and biochemistry. The photoreaction is initiated by efficient photoenolization, and these compounds could have applications in creating 'caged compounds' for biochemical studies (Zabadal et al., 2001).

Synthesis and Anti-inflammatory Properties

This compound is involved in the synthesis and interconversion of related chemical structures, like 6-aroyl-4-oxohexanoic acids, which have demonstrated anti-inflammatory properties. These findings suggest potential applications in medicinal chemistry (Short & Rockwood, 1969).

Synthesis of Functional Polymers

6-(3,4-Dimethylphenyl)-6-oxohexanoic acid plays a role in the synthesis of functional polycaprolactones via Passerini multicomponent polymerization. This method yields polymers with a variety of pendent groups, opening avenues in materials science for developing polymers with adjustable properties (Jian Zhang et al., 2016).

Mass Spectrometry Characterization

Studies have been conducted on the mass spectrometric characterization of small oxocarboxylic acids, including 6-oxohexanoic acid, which is structurally related to 6-(3,4-Dimethylphenyl)-6-oxohexanoic acid. These studies provide insights into the fragmentation behavior of these compounds, which is crucial for analytical chemistry (Kanawati et al., 2007).

Luminescence Sensing of Chemicals

Compounds structurally related to 6-(3,4-Dimethylphenyl)-6-oxohexanoic acid, like dimethylphenyl imidazole dicarboxylates, have been used in the synthesis of lanthanide(III)-organic frameworks. These frameworks show potential as fluorescence sensors for benzaldehyde-based derivatives, indicating potential applications in chemical sensing technologies (Shi et al., 2015).

作用機序

The mechanism of action would depend on the specific application of the compound. For example, if the compound were used as a drug, the mechanism of action would depend on the drug’s target in the body. Without specific information about the use of “6-(3,4-Dimethylphenyl)-6-oxohexanoic acid”, it’s difficult to provide a detailed analysis .

Safety and Hazards

将来の方向性

The future directions for research on a compound like “6-(3,4-Dimethylphenyl)-6-oxohexanoic acid” would depend on its potential applications. For example, if the compound has medicinal properties, future research could focus on optimizing its synthesis, improving its efficacy, and minimizing its side effects .

特性

IUPAC Name |

6-(3,4-dimethylphenyl)-6-oxohexanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O3/c1-10-7-8-12(9-11(10)2)13(15)5-3-4-6-14(16)17/h7-9H,3-6H2,1-2H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFKYRWIIMLLSBQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)CCCCC(=O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40645272 |

Source

|

| Record name | 6-(3,4-Dimethylphenyl)-6-oxohexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40645272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(3,4-Dimethylphenyl)-6-oxohexanoic acid | |

CAS RN |

870286-97-8 |

Source

|

| Record name | 6-(3,4-Dimethylphenyl)-6-oxohexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40645272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(3,5-Dimethylphenoxy)methyl]piperidine](/img/structure/B1325178.png)